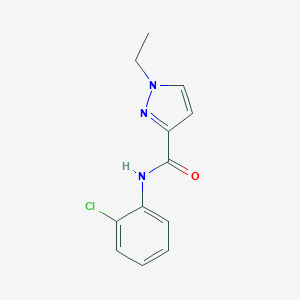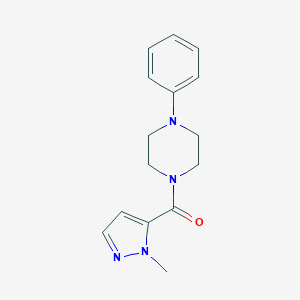
N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as CPP or CPP-ACP, is a chemical compound that has been widely used in scientific research. This compound is a derivative of pyrazole and has been found to have numerous potential applications in various fields such as medicine, pharmacy, and agriculture.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed that N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide acts by forming complexes with various molecules such as calcium, phosphate, and proteins. These complexes can then interact with biological systems and modulate their functions.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to have various biochemical and physiological effects. In dental applications, N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to promote remineralization of tooth enamel and prevent the demineralization of teeth. In osteoporosis treatment, N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to increase bone mineral density and reduce the risk of fractures. In anticancer studies, N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to induce apoptosis and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is also relatively inexpensive, making it an attractive option for researchers. However, N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has some limitations in lab experiments. It has low solubility in water, which can limit its use in aqueous environments. N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can also form complexes with other molecules in biological systems, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide research. In medicine, further studies are needed to determine the efficacy and safety of N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide as an anticancer agent. In pharmacy, N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can be further studied for its potential use in the development of drug delivery systems for poorly soluble drugs. In agriculture, N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can be studied for its potential use in controlling insect pests and enhancing crop growth. Overall, N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has shown great potential for various applications, and further research is needed to fully explore its potential.
Synthesis Methods
N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized by reacting 2-chlorobenzoyl chloride with ethyl hydrazine and then cyclizing the resulting product with acetic anhydride. This reaction results in the formation of N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide as a white crystalline solid. The purity of the compound can be enhanced by recrystallization from ethanol.
Scientific Research Applications
N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been widely used in scientific research due to its potential applications in various fields. In medicine, N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to have antimicrobial properties and has been used in the development of toothpaste and mouthwash formulations for the prevention and treatment of dental caries. N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has also been studied for its potential use as an anticancer agent and has shown promising results in preclinical studies.
In pharmacy, N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been used in the development of drug delivery systems due to its ability to form complexes with drugs and enhance their solubility and bioavailability. N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has also been studied for its potential use in the treatment of osteoporosis and has been found to have bone-strengthening properties.
In agriculture, N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been used as a plant growth regulator and has been found to enhance the growth and yield of crops. N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has also been studied for its potential use as a natural insecticide and has shown promising results in controlling insect pests.
properties
IUPAC Name |
N-(2-chlorophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-2-16-8-7-11(15-16)12(17)14-10-6-4-3-5-9(10)13/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSJEDNCUDARPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenoxy-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B361164.png)
![3-Ethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B361182.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B361183.png)

![2-(3,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B361200.png)
![4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B361213.png)
![N-[4-(3,3-diphenylpropylsulfamoyl)phenyl]acetamide](/img/structure/B361217.png)
![N-cyclopentyl-3-{[2-(cyclopentylcarbamoyl)ethyl]sulfanyl}propanamide](/img/structure/B361222.png)
![isobutyl 3-[(4-acetylanilino)carbonyl]-1H-pyrazole-1-carboxylate](/img/structure/B361225.png)
![N-butyl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361231.png)
![3-Chloro-5-(4-methylphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B361233.png)
![Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B361234.png)
![ethyl 3-[(2-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B361242.png)